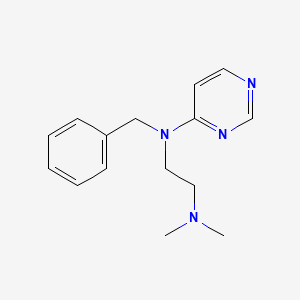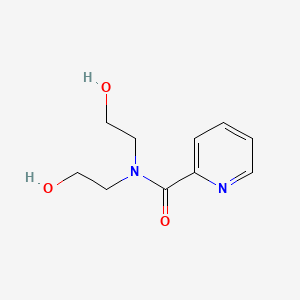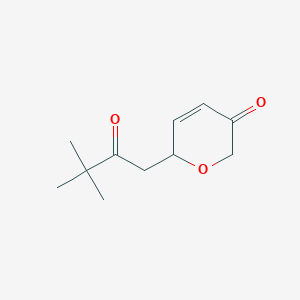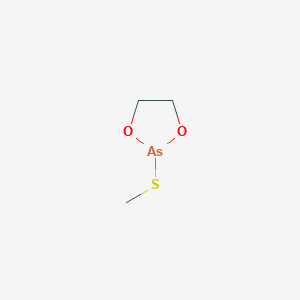
2-(Methylsulfanyl)-1,3,2-dioxarsolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylsulfanyl)-1,3,2-dioxarsolane is an organoarsenic compound characterized by the presence of a dioxarsolane ring substituted with a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-1,3,2-dioxarsolane typically involves the reaction of arsenic trioxide with a suitable diol in the presence of a methylsulfanyl group donor. One common method is the cyclization of arsenic trioxide with 1,2-ethanedithiol under acidic conditions, followed by methylation using methyl iodide . The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-1,3,2-dioxarsolane undergoes several types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the arsenic center to lower oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Arsenic compounds with lower oxidation states.
Substitution: Various substituted dioxarsolane derivatives.
Scientific Research Applications
2-(Methylsulfanyl)-1,3,2-dioxarsolane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-1,3,2-dioxarsolane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzymatic activity. Additionally, the arsenic center can interact with nucleophilic sites in biological molecules, affecting cellular pathways and functions .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)-1,4-dihydropyrimidine: Known for its analgesic activity.
2-(Methylsulfanyl)benzoic acid: Used in the synthesis of cardiotonic drugs.
2-(Methylsulfanyl)ethanol: A versatile building block in organic synthesis.
Uniqueness
2-(Methylsulfanyl)-1,3,2-dioxarsolane is unique due to its dioxarsolane ring structure and the presence of an arsenic center. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other methylsulfanyl-containing compounds .
Properties
CAS No. |
88129-65-1 |
|---|---|
Molecular Formula |
C3H7AsO2S |
Molecular Weight |
182.08 g/mol |
IUPAC Name |
2-methylsulfanyl-1,3,2-dioxarsolane |
InChI |
InChI=1S/C3H7AsO2S/c1-7-4-5-2-3-6-4/h2-3H2,1H3 |
InChI Key |
NAACQXHLXPHXAS-UHFFFAOYSA-N |
Canonical SMILES |
CS[As]1OCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Dimethyl-1-[2-(2-nitrophenyl)-2-oxoethyl]pyrimidin-2(1H)-one](/img/structure/B14387621.png)
![perchloric acid;[(3R)-1,4,4-trimethyl-2-oxopyrrolidin-3-yl] acetate](/img/structure/B14387625.png)
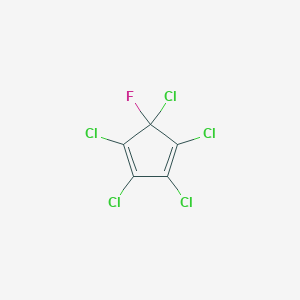
![2-[(Ethoxycarbonyl)amino]octyl acetate](/img/structure/B14387641.png)
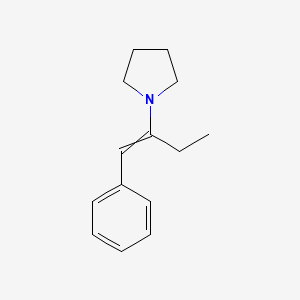
![2-[(3,5-Dimethylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14387649.png)
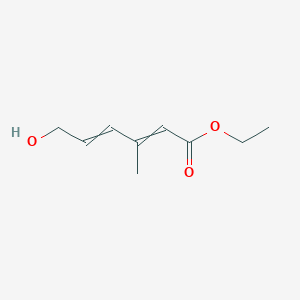
![Tributyl{[(3,3-dimethylcyclohex-1-en-1-yl)methoxy]methyl}stannane](/img/structure/B14387662.png)
![2,6-Bis{2-[(oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B14387675.png)
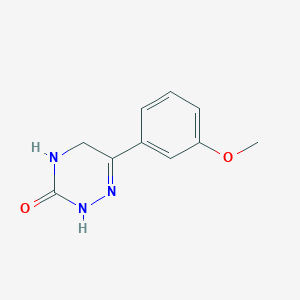
![6-(2,2-Dichloroethenyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14387685.png)
